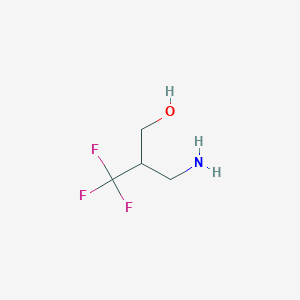
3-chloro-2-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group. The thiophene and tetrahydro-2H-pyran rings are connected via a methyl group, and the benzenesulfonamide group is connected to the thiophene ring via a methyl group.Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated the bioactivities of benzenesulfonamide derivatives, highlighting their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic activities against various cancer cell lines, suggesting their utility in developing novel anticancer therapies (Gul et al., 2016) (Gomha et al., 2016).
Antimicrobial Activity
Compounds incorporating benzenesulfonamide moieties have also been synthesized and shown to possess antimicrobial properties against various bacteria and fungi, indicating their potential in treating infectious diseases (Sarvaiya et al., 2019).
Enzymatic Inhibition
Research has demonstrated that benzenesulfonamide derivatives can act as effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These findings suggest potential applications in treating conditions related to enzyme dysregulation (Gul et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of the thiophene class of heterocyclic compounds, which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Thiophene derivatives have been reported to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
As a thiophene derivative, it could potentially affect a wide range of pathways given the diverse therapeutic properties of thiophene compounds
Pharmacokinetics
Thiophene compounds are generally soluble in most organic solvents like alcohol and ether but insoluble in water This could potentially impact the bioavailability of the compound
Result of Action
Given the wide range of therapeutic properties of thiophene compounds , it could potentially have diverse molecular and cellular effects
properties
IUPAC Name |
3-chloro-2-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-13-15(18)3-2-4-16(13)24(20,21)19-12-17(6-8-22-9-7-17)14-5-10-23-11-14/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFOBITXVTFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

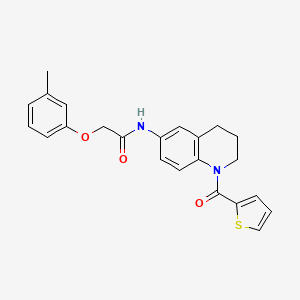
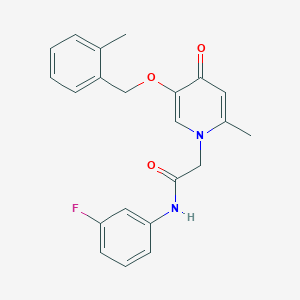
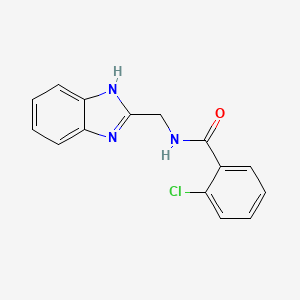
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)
![Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2987619.png)
![N-(1-cyanocyclopropyl)-2-(furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2987620.png)
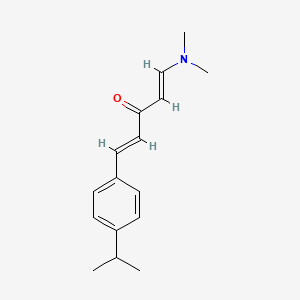
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
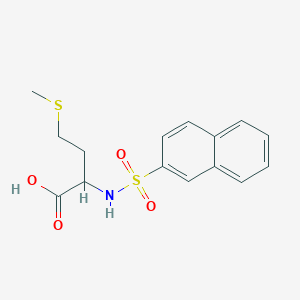
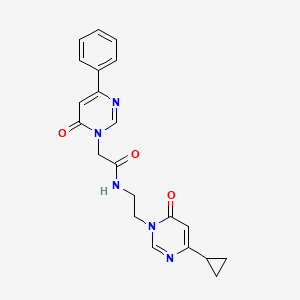

methanone](/img/structure/B2987633.png)
